4,12-Dihydroxysterpurene
Description
Overview of Fungal Secondary Metabolites and Their Diverse Structures
Fungi produce a remarkable diversity of secondary metabolites, which are broadly categorized into major chemical families including polyketides, non-ribosomal peptides, alkaloids, and terpenoids. nih.govfrontiersin.orgmdpi.com These compounds are synthesized through intricate biosynthetic pathways, often utilizing precursors from primary metabolism, such as acetyl-CoA. nih.gov The structural complexity and variety of these molecules are vast, contributing to a wide range of biological functions. frontiersin.orgmdpi.com Fungal secondary metabolites are known to be involved in defense mechanisms, communication, and competition with other microorganisms. mdpi.comnih.gov Their discovery has led to the development of numerous life-saving drugs. nih.gov
The production of these metabolites is often regulated by complex genetic networks, including key regulators like LaeA and velvet proteins. nih.gov The continuous exploration of fungal biodiversity, from terrestrial to marine environments, consistently reveals novel chemical structures with potential applications in medicine and agriculture. nih.govtandfonline.com In 2023 alone, 553 new natural products were identified from fungi, with terpenoids accounting for a significant portion. tandfonline.com
Significance of Sesquiterpenoids as Biologically Active Natural Products
Sesquiterpenoids are a major class of terpenoids built from three isoprene units, resulting in a C15 carbon skeleton. nih.govmdpi.com They are one of the most diverse groups of natural products, with a multitude of skeletal arrangements arising from the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). nih.govsemanticscholar.org This structural diversity leads to a wide array of biological activities. nih.govdoaj.org
Fungi, particularly from the phylum Basidiomycota, are a rich source of sesquiterpenoids with significant pharmacological potential. mdpi.comresearchgate.net These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibitory effects. nih.govnih.gov For instance, some sesquiterpenes produced by basidiomycetes act as toxins to protect the fungus from predators. mdpi.comresearchgate.net The potent biological activities of many fungal sesquiterpenoids make them valuable lead compounds for drug discovery. mdpi.comresearchgate.net
Definition and Structural Characteristics of the Sterpurane Skeleton
The sterpurane skeleton is a distinctive type of sesquiterpenoid characterized by an unusual and complex tricyclic 4/6/5 ring system. mdpi.comnih.gov This unique carbon framework distinguishes sterpuranes from other sesquiterpenoid classes. The biosynthesis of the sterpurane skeleton is believed to proceed from farnesyl pyrophosphate via the intermediate humulene (B1216466) and a protoilludane cation. mdpi.comnih.govcdnsciencepub.com This proposed pathway involves significant molecular rearrangements to form the characteristic fused ring structure. cdnsciencepub.compnas.org
Several sterpurane-type sesquiterpenoids have been isolated, each with variations in oxidation patterns and functional groups attached to the core skeleton. mdpi.comnih.gov
Contextualization of 4,12-Dihydroxysterpurene as a Representative Sterpurane
This compound is a naturally occurring sesquiterpenoid that exemplifies the sterpurane class of compounds. mdpi.comontosight.ai It was first reported as a metabolite isolated from the silver leaf fungus, Stereum purpureum. mdpi.comnih.govacs.org The structure of this compound features the characteristic 4/6/5 tricyclic core of the sterpuranes, with hydroxyl groups located at positions 4 and 12. mdpi.comontosight.ai
The initial structural assignment of this compound was based on spectroscopic analysis. acs.org However, subsequent chemical synthesis of the proposed structure and its enantiomer led to a re-evaluation of the originally assigned structure, highlighting the complexities in elucidating the precise stereochemistry of such intricate molecules. acs.org Despite this, the study of this compound and its analogs continues to be an active area of research, particularly in the context of their synthesis and potential biological activities. mdpi.comnih.govontosight.ai Its phytotoxic properties have been noted, suggesting a role in the plant-pathogen interactions of Stereum purpureum. cdnsciencepub.com
Research Findings on Sterpurane Sesquiterpenoids
The following table summarizes key research findings related to the isolation and characterization of representative sterpurane sesquiterpenoids.
| Compound Name | Source Organism | Key Findings |
| Sterpurene-3,12,14-triol | Stereum purpureum | A new sterpurane-type sesquiterpene, with its structure determined by mass and NMR spectrometry. cdnsciencepub.com |
| 1-Sterpurene | Stereum purpureum | Isolated along with the triol, representing a less oxygenated sterpurane derivative. cdnsciencepub.com |
| Sterepolide | Stereum purpureum | An isolactarane sesquiterpenoid co-isolated with sterpuranes. mdpi.comnih.gov |
| Dihydrosterepolide | Stereum purpureum | Another isolactarane found in cultures of the fungus. mdpi.comnih.gov |
| 5,12-Dihydroxysterpurene | Stereum purpureum | An isomer of this compound, also isolated from the same fungal source. mdpi.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3S,4R,6R,8S)-2-(hydroxymethyl)-6,10,10-trimethyltricyclo[6.3.0.03,6]undec-1-en-4-ol |
InChI |
InChI=1S/C15H24O2/c1-14(2)4-9-5-15(3)7-12(17)13(15)11(8-16)10(9)6-14/h9,12-13,16-17H,4-8H2,1-3H3/t9-,12+,13-,15+/m0/s1 |
InChI Key |
LQERXRGQUOMUGB-BYDSVVRCSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]3CC(CC3=C([C@H]1[C@@H](C2)O)CO)(C)C |
Canonical SMILES |
CC1(CC2CC3(CC(C3C(=C2C1)CO)O)C)C |
Synonyms |
4,12-dihydroxysterpurene |
Origin of Product |
United States |
Natural Occurrence and Isolation Pertaining to 4,12 Dihydroxysterpurene
Primary Fungal Source: Stereum purpureum and Related Basidiomycetes
4,12-Dihydroxysterpurene is a natural product primarily isolated from the fungus Stereum purpureum. nih.govmdpi.com This organism is a member of the Basidiomycetes, a major phylum of the fungal kingdom that includes mushrooms, puffballs, and shelf fungi. Stereum purpureum is widely known as the causative agent of "silver leaf disease" in a variety of trees and shrubs. cdnsciencepub.com
The genus Stereum is a prolific source of structurally diverse secondary metabolites, particularly sesquiterpenoids. nih.govmdpi.com Over 238 compounds have been discovered from this genus, with nearly half being sesquiterpenoids. nih.govmdpi.com This indicates that the production of such compounds may be a characteristic feature of Stereum species, potentially playing a role in their ecological interactions, such as defense against competitors. nih.govmdpi.com While S. purpureum is the specified source of this compound, other Stereum species and related Basidiomycetes are also known to produce a variety of other sterpurane and isolactarane sesquiterpenoids. nih.govmdpi.comnih.gov
It is important to note that while the compound was isolated from Stereum purpureum and a structure was proposed, subsequent chemoenzymatic total synthesis of the enantiomer of the proposed structure has established that the originally assigned structure of this compound is incorrect.
Cultivation and Isolation Techniques for Fungal Metabolites
The isolation of this compound and other fungal metabolites from Stereum purpureum involves standard mycological and chemical procedures. These generally include the cultivation of the fungus in a suitable growth medium, followed by extraction and purification of the secondary metabolites.
Fungal Cultivation: Stereum purpureum can be grown in both liquid (submerged) and solid-state fermentation. researchgate.net The choice of culture medium and growth conditions, such as temperature, pH, and aeration, can significantly influence the production of secondary metabolites. Common media for fungal growth include those containing a carbon source (like glucose), a nitrogen source (like peptone or yeast extract), and essential minerals.
Extraction of Metabolites: Following an adequate incubation period, the fungal biomass and the culture broth are separated. The secondary metabolites can be present in both the mycelium and the culture filtrate. Extraction is typically performed using organic solvents. For instance, the mycelium can be extracted with chloroform (B151607) in a Soxhlet apparatus. cdnsciencepub.com The culture broth is often partitioned with solvents like ethyl acetate (B1210297) or chloroform to extract the desired compounds. cdnsciencepub.comnih.gov
Isolation and Purification: The crude extracts obtained from the fungal culture are complex mixtures of various compounds. The isolation of individual metabolites like this compound requires chromatographic techniques. Flash chromatography is a commonly used initial purification step. cdnsciencepub.com Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which allows for the separation of closely related compounds. springernature.com The final structures of the isolated compounds are then determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov
Co-isolation and Structural Relationships with Other Sterpurane and Isolactarane Sesquiterpenoids
The chemical investigation of Stereum purpureum has led to the isolation of this compound alongside other structurally related sesquiterpenoids. These co-metabolites often share common biosynthetic pathways.
Co-isolated Sterpuranes from S. purpureum :
Stereopolide: A sterpurane sesquiterpenoid. nih.govmdpi.com
Dihydrosterepolide: A reduced derivative of sterepolide. nih.govmdpi.com
5,12-Dihydroxysterpurene: An isomer of this compound. nih.govmdpi.com
Sterpurene-3,12,14-triol: A tri-hydroxylated sterpurane. cdnsciencepub.com
1-Sterpurene: A less oxygenated sterpurane derivative. cdnsciencepub.comcdnsciencepub.com
These compounds all share the characteristic tricyclic 4/6/5 ring system of the sterpurane skeleton. The variations between them typically lie in the degree and position of oxidation (e.g., hydroxyl groups, lactones).
Isolactarane Sesquiterpenoids from Stereum Species: In addition to sterpuranes, Stereum species are also known to produce isolactarane sesquiterpenoids. nih.govmdpi.com For example, four tetracyclic sesquiterpenoids with an isolactarane skeleton, named sterelactones A–D, have been isolated from Stereum sp. IBWF01060. nih.govmdpi.com The co-occurrence of these two classes of sesquiterpenoids within the same fungal genus suggests a potential biosynthetic link between them. The biosynthesis of sterpurenes is understood to proceed from acetate via humulene (B1216466) and a protoilludane cation. nih.govmdpi.com
The structural diversity of sesquiterpenoids within the Stereum genus highlights the complex and versatile secondary metabolism of these fungi.
Biosynthetic Pathways and Enzymatic Mechanisms of Sterpuranes
Acetate (B1210297) Pathway as a Precursor to Farnesyl Pyrophosphate (FPP)
The biosynthesis of all sesquiterpenoids, including 4,12-Dihydroxysterpurene, begins with the assembly of the universal C15 precursor, Farnesyl Pyrophosphate (FPP). mdpi.comrsc.org In fungi, this process originates from the acetate pathway, also known as the mevalonate (B85504) pathway. rsc.orgnih.gov The pathway commences with the condensation of acetyl-CoA molecules. ijrpr.com
The initial step involves the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. A subsequent aldol (B89426) addition of a third acetyl-CoA molecule yields β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). ijrpr.com A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonic acid, a reaction catalyzed by HMG-CoA reductase. ijrpr.com
Mevalonic acid is then phosphorylated in two successive ATP-mediated steps to produce mevalonic acid diphosphate. ijrpr.com Decarboxylation of this intermediate leads to the formation of the fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). ijrpr.comscispace.com
The elongation of the carbon chain occurs through the sequential condensation of these C5 units. The condensation of IPP and DMAPP generates geranyl pyrophosphate (GPP), a C10 precursor. rsc.orgscispace.com The addition of another IPP molecule to GPP, catalyzed by FPP synthase, results in the formation of the C15 compound, Farnesyl Pyrophosphate (FPP), the direct precursor to the vast array of sesquiterpenes. rsc.orgresearchgate.net
Enzymatic Cyclization of FPP to the Sterpurene Scaffold
The transformation of the linear FPP molecule into the complex tricyclic sterpurene skeleton is a critical phase in the biosynthesis, orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes catalyze a cascade of cyclization and rearrangement reactions, ultimately defining the final carbon framework. nih.gov
Role of Sesquiterpene Synthases in Stereochemical Control
Sesquiterpene synthases are class I terpene synthases that initiate the cyclization cascade through the ionization of FPP, cleaving the pyrophosphate group to form a reactive carbocation. rsc.orgnih.gov The precise folding of the FPP substrate within the enzyme's active site is paramount in determining the stereochemistry of the resulting cyclic products. hebmu.edu.cn The active sites of these enzymes contain conserved motifs, such as DDXXD and NSE, which are crucial for binding the substrate and facilitating the complex series of reactions. rsc.org The enzyme's structure creates a template that guides the folding of the flexible FPP molecule, ensuring that the subsequent cyclization events occur with high stereospecificity. This control is essential for producing a single, well-defined product from a multitude of possible stereoisomers.
Fungal sesquiterpene synthases, particularly those from Basidiomycota, are responsible for producing a vast diversity of sesquiterpenoid structures. nih.govnih.gov The specific synthase involved in sterpurene biosynthesis dictates the unique cyclization pattern leading to its characteristic scaffold. mpg.de
Proposed Intermediates: Humulene (B1216466) and Protoilludane Cation
The cyclization of FPP to the sterpurene skeleton is not a direct process but involves several key intermediates. The proposed biosynthetic pathway, supported by labeling studies, suggests that the initial step is a 1,11-cyclization of FPP to form a trans-humulyl cation intermediate. nih.govnih.gov This cation is a common branching point in the biosynthesis of many sesquiterpenoids. nih.gov
From the trans-humulyl cation, the pathway to sterpurene proceeds through further cyclization to form the protoilludyl cation, a tricyclic intermediate with a 4:6:5 ring system. mdpi.comnih.govrsc.org This cation is another critical juncture, leading to various sesquiterpene families, including the illudanes and sterpuranes. rsc.org The formation of the sterpurene scaffold from the protoilludane cation involves a significant rearrangement of the carbon skeleton. hebmu.edu.cnrsc.org Incorporation studies using ¹³C-labeled acetate have confirmed that a rearrangement occurs during the formation of the cyclobutane (B1203170) ring of the sterpurene nucleus. hebmu.edu.cn These findings strongly support the intermediacy of humulene and the protoilludane cation in the biogenesis of sterpuranes. mdpi.comhebmu.edu.cn
Post-Cyclization Functionalization and Skeletal Rearrangements
Following the formation of the fundamental sterpurene hydrocarbon scaffold, further enzymatic modifications introduce functional groups and can lead to additional skeletal transformations. These post-cyclization steps are crucial for generating the final diversity of sterpurane-type natural products, including this compound.
Hydroxylation Steps Leading to Dihydroxylated Sterpurenes (e.g., this compound)
The introduction of hydroxyl groups onto the sterpurene skeleton is a common functionalization step, typically catalyzed by cytochrome P450 monooxygenases. rsc.orgnih.gov These enzymes are often encoded in the same biosynthetic gene cluster as the terpene synthase, ensuring a coordinated production of the final modified terpenoid. rsc.orgnih.gov
Mechanistic Insight into Cerapicane-Sterpurane Scaffold Transformation
The biosynthetic relationship between different sesquiterpene scaffolds is a topic of ongoing research. The cerapicane skeleton is another class of sesquiterpenoids, and its potential transformation into the sterpurane scaffold represents an intriguing biosynthetic possibility. While direct evidence for a cerapicane-to-sterpurane rearrangement in the biosynthesis of this compound is not explicitly detailed in the provided context, the general principles of terpenoid biosynthesis involve complex rearrangements of carbocation intermediates. rsc.org Such transformations between different scaffolds are plausible and often proposed in biosynthetic pathways to account for the structural diversity observed in nature. rsc.org
Genetic Basis and Molecular Biology of Sterpurane Biosynthesis
The intricate molecular architecture of sterpurane sesquiterpenoids, including this compound, originates from a sophisticated and genetically encoded biosynthetic machinery within fungi. The production of these compounds is orchestrated by a series of enzymes, the blueprints for which are located within specific biosynthetic gene clusters (BGCs) in the fungal genome. Advances in genome sequencing and molecular biology have begun to unravel the genetic underpinnings of sterpurane formation, paving the way for the discovery and production of these and other related bioactive molecules. nih.gov
Identification and Characterization of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites like sterpuranes are often found organized in biosynthetic gene clusters (BGCs). nih.govresearchgate.net This clustering facilitates the co-regulation of all the genes necessary to produce a specific compound. researchgate.net The fungal genus Stereum, a known producer of a diverse array of terpenes, serves as a prime example. researchgate.net Genomic analysis of Stereum hirsutum, for instance, has revealed an extensive biosynthetic capacity, with the identification of numerous terpene synthase gene clusters. researchgate.net
The identification of BGCs for sterpuranes and other sesquiterpenoids derived from the trans-humulyl cation can be expedited through genome sequencing and bioinformatic approaches. nih.gov These methods allow for the rapid scanning of fungal genomes for genes encoding key enzymes, such as terpene synthases and the tailoring enzymes that modify the initial terpene scaffold. nih.gov In S. hirsutum, a putative BGC containing 15 biosynthetic genes has been identified, including the characteristic bifunctional terpene synthase gene responsible for hirsutane synthesis. researchgate.net While the specific BGC for this compound has not been explicitly detailed, the genomic landscape of Stereum species strongly suggests the presence of dedicated clusters for the various sesquiterpenoids they produce. nih.govresearchgate.net
The process of identifying these clusters often involves searching for homologues of known terpene cyclase genes within sequenced fungal genomes. researchgate.net Once a candidate BGC is located, manual annotation based on the predicted functions of the encoded proteins helps to delineate the cluster's boundaries and propose a biosynthetic pathway. researchgate.net
Table 1: Key Enzyme Functions in Putative Sterpurane Biosynthesis
| Enzyme Type | Putative Function in Sterpurane Biosynthesis |
| Sesquiterpene Synthase | Catalyzes the initial cyclization of farnesyl pyrophosphate to form the core sterpurane scaffold. |
| Cytochrome P450 Monooxygenases | Responsible for the hydroxylation and other oxidative modifications of the sterpurane skeleton to produce derivatives like this compound. nih.gov |
| Oxidoreductases | May be involved in various redox steps during the tailoring of the sterpurane molecule. nih.gov |
| Group Transferases | Could attach various functional groups to the sterpurane core, contributing to the diversity of related compounds. nih.gov |
Strategies for Heterologous Expression and Pathway Elucidation
Heterologous expression has become an indispensable tool for characterizing BGCs, especially those that are "silent" or not expressed under standard laboratory conditions. frontiersin.org This strategy involves transferring the BGC from the native organism, which may be difficult to cultivate or genetically manipulate, into a well-characterized host organism. nih.gov Fungi like Aspergillus nidulans and Aspergillus oryzae, as well as Streptomyces species, are commonly used as heterologous hosts. frontiersin.orgnih.govrsc.org
Several strategies are employed for the heterologous expression of fungal BGCs:
Episomal Vectors: Plasmids, such as those based on the AMA1 sequence, can be used to carry and express the entire BGC in the heterologous host. These vectors offer high transformation efficiency and can support high levels of compound production. nih.gov
Chromosomal Integration: The BGC can be integrated directly into the chromosome of the host organism. frontiersin.org
Promoter Exchange: The native promoters within the BGC can be replaced with strong, inducible promoters from the host to ensure high levels of gene expression. researchgate.net
Pathway Refactoring: This involves reorganizing the genes within the cluster to optimize their expression in the heterologous host. nih.gov
These techniques not only enable the production and structural elucidation of the final natural product but also allow for the step-by-step elucidation of the biosynthetic pathway. By expressing different combinations of genes, researchers can isolate and identify pathway intermediates, thereby deciphering the function of each enzyme in the cluster. nih.gov For example, the heterologous expression of a type II PKS gene cluster in Streptomyces albus led to the production of a variety of angucyclines, demonstrating the power of this approach to generate chemical diversity. mdpi.com
Application of Genome Mining Techniques in Fungal Terpenome Research
The "terpenome" refers to the complete set of terpenes that an organism can produce. Fungi, particularly those in the phylum Basidiomycota, possess a vast and largely untapped terpenome. nih.gov Genome mining is a powerful computational approach used to explore this vast chemical space by systematically searching genomic and metagenomic data for BGCs. nih.govnih.gov
This strategy integrates bioinformatics tools to identify potential BGCs based on the presence of key "anchor" genes, such as those encoding terpene synthases or other characteristic enzymes. nih.govresearchgate.net Once a candidate cluster is identified, its novelty can be assessed by comparing it to databases of known BGCs, such as MIBiG. uni-saarland.de
Recent advances in genome mining have led to the discovery of novel sesquiterpenes and the biosynthetic pathways that produce them. nih.gov For instance, mining the genome of an Arctic-derived fungus, Eutypella sp. D-1, coupled with gene deletion, led to the discovery of fifteen sesquiterpenes, eight of which were new. nih.gov Similarly, a genome mining approach targeting a specific type of enzyme in Aspergillus versicolor led to the identification of a BGC for chevalone E and several new analogues. rsc.org
These techniques are crucial for exploring the full biosynthetic potential of fungi like Stereum species. By applying genome mining tools to the sequenced genomes of these organisms, researchers can identify novel BGCs that may be responsible for producing new sterpurane derivatives or other bioactive terpenoids. nih.gov The integration of genome mining with heterologous expression and advanced analytical techniques provides a robust pipeline for the discovery, characterization, and production of complex fungal natural products. nih.govnih.gov
Chemical Synthesis and Chemoenzymatic Strategies for 4,12 Dihydroxysterpurene and Analogues
Total Synthesis Approaches to 4,12-Dihydroxysterpurene and its Enantiomer
The total synthesis of this compound and its enantiomer has been achieved through innovative and stereocontrolled routes. nih.govacs.org These approaches have been crucial not only for confirming the structure of the natural product but also for providing access to analogues for biological evaluation. mdpi.comnih.gov A notable synthesis of the enantiomer of this compound ultimately established that the structure originally assigned to the natural product isolated from Stereum purpureum was incorrect. nih.govacs.org
Chemoenzymatic Routes Utilizing Microbially Derived Chiral Precursors (e.g., cis-1,2-dihydrocatechols)
A powerful strategy in the enantioselective synthesis of this compound and other complex natural products involves the use of chemoenzymatic methods. nih.govresearchgate.net These methods leverage the high stereoselectivity of enzymatic reactions to generate chiral building blocks from simple aromatic precursors. royalsoc.org.au Specifically, enantiomerically pure cis-1,2-dihydrocatechols, produced through the microbial dihydroxylation of arenes by genetically engineered microorganisms, serve as versatile starting materials. royalsoc.org.auanu.edu.auresearchgate.net
In the synthesis of the enantiomer of this compound, a derivative of an enantiomerically enriched, microbially derived cis-1,2-dihydrocatechol was a key starting material. nih.govacs.org This chiral precursor, obtained from the whole-cell biotransformation of a mononuclear aromatic compound using microorganisms that over-express toluene (B28343) dioxygenase (TDO), provides a strategic entry point to the desired stereochemistry of the target molecule. royalsoc.org.au The versatility of these cis-1,2-dihydrocatechols allows for their manipulation through various chemical transformations to construct complex molecular frameworks. nih.govroyalsoc.org.aursc.org
Stereoselective Formation of the Tricyclic Core Structure
A critical challenge in the synthesis of this compound is the stereocontrolled construction of its characteristic tricyclic skeleton. Various synthetic strategies have been employed to achieve this, often involving key cycloaddition reactions.
In one chemoenzymatic approach, the synthesis of the enantiomer of this compound involved the elaboration of a cis-1,2-dihydrocatechol derivative into a cyclopentannulated bicyclo[2.2.2]octenone. nih.govacs.org This intermediate then underwent a photochemical rearrangement to form a cyclobutanone (B123998), thereby establishing the 4,5,6-tricarbocyclic core of the sterpurene framework. researchgate.net Another approach to the sterpurene skeleton involved a six-step sequence with a thermal [4+2] Diels-Alder cycloaddition and a highly stereoselective [2+2] photocycloaddition as key steps. cdnsciencepub.com
Advanced Synthetic Methodologies Employed
The synthesis of the sterpurene framework has been a fertile ground for the application and development of advanced synthetic methodologies. These methods have enabled the efficient and stereoselective construction of the complex polycyclic structure.
Intramolecular Diels-Alder (IMDA) Cycloadditions
The intramolecular Diels-Alder (IMDA) reaction has proven to be a robust and efficient method for constructing the polycyclic core of sterpurene and its analogues. masterorganicchemistry.comrsc.org In the chemoenzymatic synthesis of the enantiomer of this compound, a derivative of a cis-1,2-dihydrocatechol was engaged in an IMDA reaction to form a key adduct. nih.govacs.org This adduct was then further elaborated to the target molecule. researchgate.net The IMDA reaction of a vinylallene has also been a key step in a concise, enantioselective synthesis of (+)-sterpurene. acs.orgscispace.com
A notable example involves the heating of a triene in refluxing toluene, which leads to a stereoselective IMDA reaction to afford a tricarbocyclic compound. researchgate.net This intermediate is then converted to a cyclopentannulated bicyclo[2.2.2]octenone, a precursor to the sterpurene core. researchgate.net
| Reaction Type | Precursor | Key Conditions | Product | Reference |
| Intramolecular Diels-Alder | cis-1,2-dihydrocatechol derivative | Thermal | Tricyclic adduct | nih.govacs.org |
| Intramolecular Diels-Alder | Vinylallene | Thermal | Tricyclic core | acs.orgscispace.com |
| Intramolecular Diels-Alder | Triene | Refluxing toluene | Tricarbocyclic compound | researchgate.net |
Photochemical Rearrangements and Cycloadditions
Photochemical reactions, including rearrangements and cycloadditions, have played a pivotal role in several synthetic routes to the sterpurene skeleton. researchgate.net A key step in a chemoenzymatic synthesis of the enantiomer of this compound was the photochemical rearrangement of a cyclopentannulated bicyclo[2.2.2]octenone. nih.govacs.orgresearchgate.net This 1,3-acyl migration, induced by direct irradiation with a medium-pressure mercury lamp, yielded a cyclobutanone that embodies the 4,5,6-tricarbocyclic core of the sterpurene class. researchgate.net
Furthermore, an intermolecular [2+2] photocycloaddition has been employed as a key step in a synthesis of (±)-sterpurene. ias.ac.in This reaction, promoted by the stabilization of the enone excited state through a β-carbomethoxy substituent, demonstrates the utility of photochemical methods in constructing the strained cyclobutane (B1203170) ring of the sterpurene framework. cdnsciencepub.comias.ac.in
| Reaction Type | Precursor | Key Conditions | Product | Reference |
| Photochemical Rearrangement | Cyclopentannulated bicyclo[2.2.2]octenone | Medium-pressure Hg lamp | Cyclobutanone | nih.govacs.orgresearchgate.net |
| [2+2] Photocycloaddition | α,β-unsaturated enone and ethylene | Photochemical | Tricyclic intermediate | cdnsciencepub.comias.ac.in |
[4+3] Cycloaddition and Quasi-Favorskii Rearrangements
An alternative and novel approach to the synthesis of (±)-sterpurene involves a sequence of a [4+3] cycloaddition reaction followed by a quasi-Favorskii rearrangement. acs.orgcapes.gov.brnih.gov This methodology was utilized to construct the six- and four-membered rings of the target molecule. acs.org
| Reaction Type | Key Steps | Overall Yield | Reference |
| [4+3] Cycloaddition / Quasi-Favorskii Rearrangement | 1. [4+3] cycloaddition of a halogenated oxyallylic cation and a diene. 2. Quasi-Favorskii rearrangement of the cycloadduct. | 6.0% over 13 steps | acs.org |
Cyclopentane (B165970) Annulation and Metal-Mediated Cross-Coupling Reactions
The construction of the sterpurene framework, characterized by its compact tricyclic core, often relies on sophisticated chemical transformations. Among these, cyclopentane annulation and metal-mediated cross-coupling reactions are pivotal strategies for assembling the key structural motifs. acs.orgmdpi.com Cyclopentane annulation refers to the formation of a five-membered ring onto an existing molecular scaffold. One notable approach involves the intramolecular C-H insertion reactions of (η⁵-Cyclopentadienyl)dicarbonyliron carbene complexes. acs.org These carbene complexes, generated as reactive intermediates, can undergo insertion into side chains to form cyclopentane derivatives, effectively creating substituted bicyclo[n.3.0]alkanone systems that are precursors to the sterpurene skeleton. acs.org
Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon bonds, which are essential for connecting different fragments of a complex molecule. mdpi.comeie.gr These reactions typically involve a metal catalyst, often from groups 8-10 such as palladium, that facilitates the coupling of two organic fragments. mdpi.com In the context of sterpurene-related synthesis, a chemoenzymatic strategy to prepare the enantiomer of the proposed structure of this compound utilized a palladium-catalyzed Stille cross-coupling. researchgate.net This specific reaction was employed to couple an organostannane with an iodinated diene, which was produced in an enantiomerically pure form via microbial biotransformation. researchgate.netresearchgate.net The resulting triene was then set up for a subsequent intramolecular Diels-Alder reaction, a key step in forming the polycyclic core. researchgate.net This combination of a metal-mediated cross-coupling with a subsequent cyclization highlights a modern approach to assembling complex natural product frameworks. researchgate.netdartmouth.edu
Another strategy in the synthesis of the parent compound, (±)-sterpurene, also highlights the use of cyclopentane annulation as a central transformation. mdpi.comnih.gov These methods underscore the versatility of ring-forming and carbon-carbon bond-forming reactions in achieving the total synthesis of sterpurane-type sesquiterpenes. acs.orgmdpi.com
| Reaction Type | Key Reagents/Catalysts | Intermediate/Product | Application in Sterpurene Synthesis |
| C-H Insertion | (η⁵-C₅H₅)(CO)₂Fe Carbene Complexes | Bicyclo[n.3.0]alkanones | Cyclopentane annulation to form the core scaffold of sterpurene. acs.org |
| Stille Cross-Coupling | Pd Catalyst | Poly-unsaturated chain (triene) | Formation of a key precursor for an intramolecular Diels-Alder reaction. researchgate.net |
| Intramolecular Diels-Alder | Thermally promoted | Cyclopentannulated bicyclo[2.2.2]octenone | Construction of the tricarbocyclic core of the sterpurene system. researchgate.net |
Synthetic Studies of Related Sterpurane Scaffolds and Oxygenated Derivatives
The synthesis of the sterpurane skeleton and its oxygenated analogues has been an area of active research, leading to the development of diverse synthetic strategies. mdpi.comresearchgate.net These studies are crucial not only for providing access to these natural products for biological evaluation but also for developing new synthetic methodologies. mdpi.com A variety of approaches have been explored, often featuring elegant cyclization and rearrangement reactions to construct the characteristic 4-5-6 fused ring system. researchgate.netresearchgate.net
Synthetic efforts have yielded not just the parent hydrocarbon, sterpurene, but also several oxygenated derivatives. researchgate.net For instance, the synthesis of (±)‐sterpurene, 14‐/15‐hydroxysterpurene, and 11,14‐/11,15‐dihydroxysterpurene has been described from a common tricyclic ester precursor. researchgate.net This precursor was itself formed via an intramolecular Diels-Alder reaction of a vinylallene, showcasing a versatile route to multiple oxygenated analogues. researchgate.net Other approaches have utilized photochemical rearrangements of bicyclic systems to generate the sterpurane core. researchgate.netnih.gov For example, a cyclopentannulated bicyclo[2.2.2]octenone can be photochemically rearranged to a cyclobutanone that embodies the 4,5,6-tricarbocyclic core of the sterpurene class. nih.govacs.org
The table below summarizes some of the key synthetic strategies employed in the synthesis of the sterpurane scaffold and its derivatives.
| Synthetic Strategy | Key Transformation(s) | Target Scaffold/Derivative | Reference |
| Chemoenzymatic Synthesis | Intramolecular Diels-Alder, Photochemical Rearrangement | ent-4,12-Dihydroxysterpurene | researchgate.net |
| Cyclopentane Annulation | Intramolecular C-H insertion of iron carbene complexes | (±)-Sterpurene | acs.org |
| [4+3] Cycloaddition | Cycloaddition followed by quasi-Favorskii rearrangement | (±)-Sterpurene | mdpi.comnih.gov |
| Vinylallene Cyclization | Intramolecular Diels-Alder of a vinylallene | (±)‐Sterpurene, Hydroxysterpurenes | researchgate.net |
Comparative Analysis of Synthesized Compounds with Natural Product Structures and Implications for Structural Assignment
A pivotal role of total synthesis in natural product chemistry is the verification or revision of proposed structures. The case of this compound is a clear example of this principle. In 1992, a new sterpurene-type sesquiterpenoid was isolated from the culture broth of the fungus Stereum purpureum. acs.org Based on one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic studies, this natural product was assigned the structure of this compound. acs.org
To confirm this assignment and to develop a stereocontrolled route to this family of compounds, a chemoenzymatic total synthesis of the enantiomer of the proposed structure (ent-4,12-dihydroxysterpurene) was undertaken. nih.govacs.org The synthesis was successfully completed, culminating in a compound with the proposed molecular structure. researchgate.net However, upon comparing the ¹H NMR data of the synthesized ent-4,12-dihydroxysterpurene with the data reported for the natural isolate, significant discrepancies were observed. researchgate.netacs.org
This mismatch in spectroscopic data provided definitive evidence that the structure originally assigned to the natural product was incorrect. nih.govacs.org The total synthesis, therefore, did not affirm the proposed structure but instead served to disprove it, prompting a re-evaluation of the structure of the true natural product. researchgate.net This outcome highlights the power and necessity of independent synthetic verification in the structural elucidation of new natural products.
| Finding | Proposed Natural Product | Synthesized Compound | Conclusion |
| Structural Analysis | Structure proposed as this compound based on NMR data of the isolate. acs.org | The enantiomer of the proposed structure, ent-4,12-dihydroxysterpurene, was synthesized. nih.gov | The spectroscopic data of the synthesized compound did not match the data of the natural isolate. researchgate.netacs.org |
| Implication | The initial structural assignment was brought into question. | The synthesis provided an authentic sample for comparison. | The structure assigned to the natural product isolated from Stereum purpureum is incorrect. nih.govacs.org |
Spectroscopic and Analytical Methodologies for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Topography
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and the connectivity between them.
Application of 1D and 2D NMR Techniques
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the types and numbers of protons and carbons in a molecule. For 4,12-dihydroxysterpurene, ¹H NMR is particularly informative. In a chemoenzymatic total synthesis of the enantiomer of the proposed structure of this compound, denoted as ent-1 , the resulting ¹H NMR data were compared with the data reported for the natural isolate. acs.org
Significant discrepancies were observed between the two datasets, suggesting that the structure assigned to the natural product is incorrect. acs.org For instance, the signals for the diastereotopic oxymethylene protons at the C12 position in the synthesized ent-1 appeared as a pair of doublets at δ 4.08 and 3.91 with a coupling constant of 11.6 Hz. In contrast, the corresponding signals for the natural product were reported at δ 4.52 and 4.40 with a coupling constant of 8.8 Hz. acs.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. COSY experiments identify proton-proton couplings, helping to piece together spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques were instrumental in confirming the structure of the synthesized ent-1 . acs.org
| Proton Position | Synthesized ent-4,12-dihydroxysterpurene (δ ppm, J in Hz) | Natural Isolate (δ ppm, J in Hz) |
|---|---|---|
| H12 | 4.08 (d, J = 11.6) and 3.91 (d, J = 11.6) | 4.52 (d, J = 8.8) and 4.40 (d, J = 8.8) |
Isotopic Labeling with ¹³C NMR for Biosynthetic Investigations
While specific ¹³C NMR data for this compound is not detailed in the examined literature, isotopic labeling is a powerful tool for elucidating biosynthetic pathways of natural products. acs.org By feeding an organism with precursors enriched with ¹³C, such as [¹³C]-labeled acetate (B1210297), the positions of the incorporated isotopes in the final molecule can be determined by ¹³C NMR spectroscopy. This technique has been used to study the biosynthesis of other sterpurenes, revealing their formation from acetate via humulene (B1216466) and a protoilludane cation. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm). Although specific HRMS data for this compound is not explicitly provided in the reviewed literature, it is a standard method used in the characterization of new natural products. researchgate.net Fragmentation analysis within the mass spectrometer can also provide valuable structural information by revealing the masses of smaller, stable fragments of the parent molecule.
X-ray Crystallography for Definitive Absolute Configuration Assignment
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of a crystalline compound, providing definitive information about bond lengths, bond angles, and absolute stereochemistry. wikipedia.orgnih.gov While an X-ray crystal structure for this compound itself has not been reported, this method was crucial in the synthetic efforts towards it. Specifically, the structure of a key intermediate diol (14 ) in the synthesis of ent-4,12-dihydroxysterpurene was confirmed by single-crystal X-ray analysis, which was essential for verifying the stereochemistry of the synthetic route. acs.org
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly useful for investigating the stereochemical features of a molecule. The absolute configurations of many sterpurene-type compounds have been determined using exciton chirality methods in CD spectroscopy. acs.org Although a specific CD spectrum for this compound is not available in the cited literature, this technique would be a powerful tool for determining its absolute configuration, especially when comparing a synthetic sample to a natural isolate.
Advanced Chromatographic Techniques for Isolation, Purification, and Analytical Profiling
The isolation and purification of natural products from complex biological matrices rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for separating and analyzing the components of a mixture. While the specific chromatographic conditions for the isolation of this compound from Stereum purpureum are not detailed in the available literature, these techniques would have been essential for obtaining the pure compound for structural elucidation. HPLC, in particular, is widely used for the purification of thermally labile and non-volatile compounds like many sesquiterpenoids.
Structure Activity Relationships Sar and Derivatization Strategies
Identification of Pharmacophoric Elements within the Sterpurane Skeleton
The pharmacophore of a molecule represents the essential steric and electronic features necessary for its biological activity. While dedicated pharmacophore modeling studies for sterpuranes are not extensively reported, analysis of the structures of bioactive sterpurane natural products allows for the identification of potential pharmacophoric elements.
Impact of Hydroxylation Patterns and Stereochemistry on Bioactivity
The hydroxylation pattern and stereochemistry of sterpurane sesquiterpenoids are pivotal in determining their biological activity. The positions and orientations of hydroxyl groups can significantly affect how the molecule interacts with its biological target.
A study on newly isolated sterpurane sesquiterpenoids, sterpurol D and sterpurol E, from the endolichenic fungus Cryptomarasmius aucubae, highlighted the importance of the substitution pattern on the sterpurane core for anti-neuroinflammatory activity. nih.govmedsci.org These compounds, along with known sterpurols A and B, were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.govmedsci.org
Sterpurol B, which possesses hydroxyl groups at C-5 and C-12, demonstrated significant anti-inflammatory activity. nih.govmedsci.org In contrast, sterpurol D, an acetylated derivative of sterpurol B at both the C-5 and C-12 hydroxyl groups, showed moderate activity. nih.govmedsci.org Sterpurol E, which features a hydroxyl group at C-5 and an acetylated hydroxyl group at C-12, also displayed moderate activity. nih.govmedsci.org This suggests that free hydroxyl groups at these positions may be important for maximal activity, and their acetylation can modulate this effect.
Furthermore, research on sesquiterpenoids from the basidiomycete Phlebia uda, including the sterpurane derivative udasterpurenol A, has revealed antifungal and cytotoxic activities. nih.gov The mixture containing udalactaranes A and B, which are isolactarane sesquiterpenoids often co-isolated with sterpuranes, showed inhibitory activity against the plant pathogenic fungus Fusarium graminearum and cytotoxic effects against Jurkat cells. nih.gov While not direct analogues of 4,12-dihydroxysterpurene, the bioactivity of these related compounds underscores the potential of the broader sterpurane and related sesquiterpenoid classes.
The following table summarizes the anti-neuroinflammatory activity of some sterpurane derivatives:
| Compound | R1 (C-5) | R2 (C-12) | IC50 (μM) for NO Inhibition |
| Sterpurol B | OH | OH | > 50 (Significant activity at 50 μM) |
| Sterpurol D | OAc | OAc | 11.23 |
| Sterpurol E | OH | OAc | 9.06 |
| Sterpurol A | - | - | 13.92 |
| Paneolilludinic Acid | - | - | 14.81 |
Data sourced from studies on sesquiterpenoids from Cryptomarasmius aucubae. nih.govmedsci.org
Design and Synthesis of this compound Derivatives and Analogues for SAR Exploration
The targeted synthesis of derivatives and analogues of this compound is a key strategy for systematically exploring its SAR. By modifying specific functional groups or parts of the molecular structure, researchers can probe the requirements for biological activity.
One notable synthetic achievement has been the chemoenzymatic synthesis of ent-4,12-dihydroxysterpurene, the enantiomer of the natural product. researchgate.net This synthesis was undertaken to verify the structure of a metabolite isolated from the culture broth of Stereum purpureum. The synthesis of the enantiomer is a critical step in SAR studies, as it allows for the investigation of the stereochemical requirements for bioactivity. Often, biological targets are chiral, and thus one enantiomer of a chiral molecule may exhibit significantly different activity from the other.
While extensive libraries of synthetic derivatives of this compound specifically for SAR are not widely reported, the principles of derivatization are well-established in medicinal chemistry. Potential modifications could include:
Esterification or etherification of the hydroxyl groups at C-4 and C-12 to investigate the importance of hydrogen bond donating capabilities.
Oxidation of the hydroxyl groups to ketones to explore the impact of changing the electronic and steric properties at these positions.
Fluorination at various positions on the sterpurane skeleton to alter the molecule's electronic properties and metabolic stability.
Modification of the carbon skeleton itself, for instance, by altering ring sizes or introducing unsaturation, to probe the importance of the tricyclic framework.
These synthetic efforts, coupled with biological evaluation, would provide a more complete picture of the SAR of the sterpurane class of compounds.
Chemoenzymatic Approaches to Generate Structurally Diverse Libraries
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of chemical synthesis, is an increasingly important tool for generating libraries of structurally diverse natural product analogues for SAR studies. researchgate.netnih.govchemrxiv.orgmdpi.com This approach is particularly well-suited for complex molecules like sterpuranes, where traditional chemical synthesis can be lengthy and challenging.
The use of enzymes, such as cytochrome P450 monooxygenases, can introduce hydroxyl groups at various positions on the sterpurane skeleton with high regio- and stereoselectivity. researchgate.net This allows for the creation of a range of hydroxylated analogues that would be difficult to produce through purely chemical means. These hydroxylated intermediates can then be further modified using chemical reactions to generate a diverse library of derivatives. For example, a P450-catalyzed hydroxylation could be followed by acylation to produce a series of ester analogues. nih.gov
A key example of a chemoenzymatic approach in the context of sterpuranes is the synthesis of ent-4,12-dihydroxysterpurene. researchgate.net This synthesis utilized a microbially-derived chiral starting material, which was then elaborated through a series of chemical reactions to construct the sterpurane skeleton. This demonstrates how enzymes can be used to set key stereocenters early in a synthetic sequence, which is a powerful strategy for accessing enantiomerically pure compounds.
The generation of a library of diverse sterpurane analogues could be envisioned by employing a panel of different enzymes to act on a common sterpurane intermediate. This could lead to a variety of new compounds with different hydroxylation patterns, which could then be screened for biological activity to expand our understanding of the SAR of this important class of natural products.
Future Research Trajectories and Academic Significance
Discovery of Novel Sterpurane Biosynthetic Enzymes and Pathways
The biosynthesis of the sterpurane scaffold is a complex process involving multiple enzymatic steps. While the formation of sterpurenes from acetate (B1210297) via humulene (B1216466) and a protoilludane cation has been proposed, the specific enzymes responsible for these transformations are not fully elucidated. mdpi.comnih.gov Fungi, particularly those from the Basidiomycota phylum, are rich sources of sesquiterpenoids and their biosynthetic enzymes. mdpi.comrsc.org For instance, the genome of Stereum hirsutum is known to harbor genes for numerous sesquiterpene synthases, some of which are predicted to synthesize sterpurane-type scaffolds. rsc.org
Future research will likely focus on:
Genome Mining: Systematic exploration of fungal genomes, especially from Stereum species, to identify putative sesquiterpene synthase (STS) genes and associated biosynthetic gene clusters (BGCs). rsc.orgnih.gov The increasing availability of fungal genome sequences is streamlining the identification of novel pathways. rsc.org
Heterologous Expression and Characterization: Expressing candidate genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae to determine their function and identify the specific products. mdpi.comresearchgate.net This approach has been successful in characterizing numerous STSs from basidiomycetes. mdpi.com
Elucidation of Tailoring Steps: Identifying and characterizing the enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, that modify the initial sterpurane scaffold to produce hydroxylated derivatives like 4,12-dihydroxysterpurene. rsc.orgnih.gov These tailoring enzymes are often located within the BGC. rsc.org
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production in Microbial Hosts
The natural production of this compound in its native fungal producers is often low, hindering extensive research and potential applications. nih.gov Metabolic engineering and synthetic biology offer powerful tools to overcome this limitation by engineering microbial "cell factories" for high-level production. nih.govnih.govmdpi.com
Key strategies for enhanced production include:
Pathway Reconstruction: Introducing the entire biosynthetic pathway for this compound into a suitable microbial host, such as E. coli or S. cerevisiae. nih.govmdpi.com
Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. mdpi.comnih.gov
Optimization of Gene Expression: Using synthetic biology tools like CRISPR-Cas9 for precise control of the expression levels of biosynthetic genes to balance metabolic flux and avoid the accumulation of toxic intermediates. nih.govmdpi.com
Host Strain Improvement: Developing robust host strains with improved tolerance to the target compound and optimized for industrial fermentation processes. nih.govsemanticscholar.org
The development of efficient microbial production platforms will be crucial for providing a sustainable and scalable supply of this compound for further research and development. nih.gov
| Strategy | Description | Example Application |
|---|---|---|
| Pathway Engineering | Introducing and optimizing biosynthetic pathways in a host organism. | Expression of sesquiterpene synthases and cytochrome P450s for sterpurane synthesis. rsc.org |
| Enzyme Engineering | Modifying enzyme properties for improved activity, stability, or specificity. | Engineering terpene synthases to alter product profiles. nih.gov |
| Cellular Engineering | Modifying the host cell for enhanced precursor supply and product tolerance. | Upregulating the mevalonate (B85504) pathway in yeast to increase FPP levels. nih.gov |
Development of Innovative Synthetic Methodologies for Accessing Complex Stereochemical Diversity
The total synthesis of sterpurane-type sesquiterpenoids, including this compound, presents significant challenges due to their complex, sterically congested tricyclic ring system. mdpi.comresearchgate.net Several synthetic approaches have been developed, often employing key transformations like cycloaddition reactions. mdpi.comnih.govcapes.gov.br
Future synthetic efforts will likely focus on:
Enantioselective Synthesis: Developing highly stereoselective methods to produce specific enantiomers of this compound and its analogs, which is crucial for studying their biological activities. researchgate.netacs.org
Convergent and Flexible Strategies: Designing synthetic routes that allow for the late-stage introduction of structural modifications, facilitating the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. ethz.ch
Biomimetic Synthesis: Mimicking the proposed biosynthetic cyclization cascades to achieve a more efficient and elegant synthesis of the sterpurane core. nih.gov
Chemoenzymatic Approaches: Combining the power of chemical synthesis with the high selectivity of enzymatic transformations to access complex stereochemical arrangements. mdpi.comresearchgate.net A chemoenzymatic total synthesis of this compound has been reported. mdpi.comnih.gov
The development of new synthetic methods will not only provide access to larger quantities of this compound but also enable the creation of novel derivatives with potentially enhanced or new biological properties.
In-depth Mechanistic Investigations of Cellular and Biochemical Interactions
Understanding how this compound interacts with cellular systems at a molecular level is crucial for elucidating its mechanism of action and identifying its specific biological targets. The phytotoxicity of related sterpurane metabolites suggests they may play a role in the pathogenic activity of fungi like Chondrostereum purpureum. cdnsciencepub.com
Future research in this area will involve:
Target Identification: Employing chemoproteomic approaches, such as using affinity-based probes derived from this compound, to identify its direct protein binding partners within the cell. google.comnih.gov
Pathway Analysis: Investigating the downstream effects of this compound treatment on cellular signaling pathways, gene expression, and metabolic networks.
Structural Biology: Determining the three-dimensional structures of this compound in complex with its biological targets to understand the molecular basis of their interaction.
In Vitro Reconstitution: Studying the direct effects of the compound on purified enzymes or receptor proteins to validate findings from cellular studies.
These mechanistic studies will provide a deeper understanding of the compound's biological function and inform its potential applications.
Ecological Roles and Chemical Ecology of Fungal Sterpurane Metabolites
Fungi produce a vast array of secondary metabolites that mediate their interactions with other organisms and their environment. rsc.orgrsc.org The production of sterpuranes by plant pathogenic fungi like Stereum purpureum and Stereum complicatum suggests they may have ecological roles as phytotoxins or defense compounds. nih.govusda.gov
Key research questions in this area include:
Phytotoxicity and Virulence: Investigating the contribution of this compound and other sterpuranes to the virulence of plant pathogenic fungi. cdnsciencepub.comusda.gov
Antifungal/Antibacterial Activity: Assessing the role of these compounds in mediating competitive interactions with other fungi and bacteria in their natural habitat. usda.gov
Signaling Molecules: Exploring the possibility that sterpuranes act as signaling molecules, either within the fungal colony or in communication with other organisms. rsc.org
Induction of Biosynthesis: Studying the environmental or biological cues that trigger the production of sterpuranes by the fungus, which can provide insights into their ecological function. rsc.org
Understanding the chemical ecology of fungal sterpuranes will provide a broader context for their biological activities and may reveal new applications in agriculture or pest management. nih.govmdpi.com
Application of this compound as a Chemical Probe in Biological Research
With its unique structure and biological activity, this compound has the potential to be developed into a valuable chemical probe for studying specific biological processes. rsc.org Chemical probes are small molecules used to perturb and study the function of proteins or pathways in a cellular or in vivo context. google.com
The development of this compound as a chemical probe would involve:
Synthesis of Derivatives: Creating analogs with functionalities suitable for conjugation to reporter tags (e.g., fluorescent dyes, biotin) or for use in affinity chromatography to pull down binding partners. google.comnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand which parts of the molecule are essential for its biological activity. google.com
Target Validation: Rigorously confirming the identified biological target(s) and demonstrating that the probe's effects are mediated through this target.
Q & A
Basic: How can I confirm the novelty of 4,12-Dihydroxysterpurene in synthetic chemistry studies?
Methodological Answer:
To validate whether this compound is a novel compound, use databases like SciFinder or Reaxys to cross-reference existing literature. Input its structure or systematic name (e.g., IUPAC) to check for prior synthesis reports. If the compound is known, compare your analytical data (e.g., NMR, HRMS, melting point) with literature values to confirm identity. If discrepancies arise, conduct purity assessments (e.g., HPLC) to rule out impurities as the cause . For novel compounds, document synthesis protocols in alignment with journal-specific guidelines (e.g., Med. Chem. Commun.), avoiding excessive structural details in graphical abstracts .
Basic: What experimental parameters are critical for optimizing the synthesis of this compound?
Methodological Answer:
Key parameters include:
- Reagent stoichiometry : Use kinetic studies to determine optimal ratios.
- Catalyst selection : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for yield improvement.
- Temperature/pH control : Monitor reaction progress via TLC or in-situ spectroscopy.
- Purification : Employ column chromatography or recrystallization, with purity confirmed by melting point analysis and spectroscopic consistency with literature . Document all variables systematically to ensure reproducibility .
Advanced: How should I address contradictory biological activity data for this compound across studies?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Replicate experiments using standardized protocols (e.g., OECD guidelines) and include positive/negative controls.
- Compound stability : Assess degradation under experimental conditions (e.g., pH, temperature) via stability-indicating HPLC.
- Cell line/pathogen specificity : Compare activity across multiple models (e.g., cancer cell lines, microbial strains) and validate with orthogonal assays (e.g., enzymatic vs. cellular).
- Data normalization : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to quantify variability, as demonstrated in plant stress studies . Cross-reference findings with primary literature to contextualize discrepancies .
Advanced: What computational strategies can elucidate this compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes in biosynthetic pathways).
- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data to identify critical moieties.
- MD simulations : Simulate ligand-protein interactions over nanosecond timescales to assess binding stability.
- Network pharmacology : Map putative targets onto biological pathways (e.g., KEGG) to predict polypharmacological effects. Validate predictions with knock-out models or competitive binding assays .
Basic: What ethical considerations apply when studying this compound in biological systems?
Methodological Answer:
- Animal/human studies : Adhere to institutional review board (IRB) protocols for welfare and informed consent.
- Data transparency : Report negative results to avoid publication bias.
- Environmental impact : Assess ecotoxicity using models like ECOSAR and follow EPA guidelines for chemical disposal .
- Collaboration : Partner with frontline researchers to ensure culturally sensitive and impactful study designs .
Advanced: How can I design a study to resolve conflicting spectroscopic data for this compound?
Methodological Answer:
- Multi-technique validation : Combine NMR (e.g., , , HSQC) with X-ray crystallography or FT-IR to confirm structural assignments.
- Isotopic labeling : Synthesize deuterated analogs to resolve overlapping signals.
- Collaborative analysis : Engage crystallography or spectroscopy experts to interpret ambiguous data.
- Reproducibility checks : Share raw data (e.g., FID files) via repositories like Zenodo for independent verification .
Basic: What are the best practices for literature reviews on this compound?
Methodological Answer:
- Database selection : Prioritize PubMed, SciFinder, and Web of Science for peer-reviewed studies.
- Search terms : Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial").
- Source evaluation : Exclude non-peer-reviewed platforms (e.g., ) and prioritize high-impact journals.
- Data extraction : Organize findings into tables comparing synthesis routes, bioactivity, and analytical methods .
Advanced: How do I develop a FINERMAPS-compliant research question for this compound?
Methodological Answer:
Apply the FINERMAPS framework:
- Feasible : Ensure access to specialized equipment (e.g., LC-MS).
- Interesting : Align with gaps in biosynthesis or ecological roles.
- Novel : Investigate understudied derivatives or mechanisms.
- Ethical : Minimize hazardous waste in synthesis.
- Relevant : Address antibiotic resistance or cancer therapy needs.
- Measurable : Define quantitative endpoints (e.g., IC).
- Actionable : Propose testable hypotheses (e.g., "Does X modification enhance bioactivity?").
- Precise : Specify variables (e.g., "How does pH affect stability?").
- Specific : Narrow scope to a single biological pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
